N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]-2-(thiophen-2-yl)acetamide
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Overview
Description
N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]-2-(thiophen-2-yl)acetamide is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms of at least two different elements as members of their rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]-2-(thiophen-2-yl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the benzothiazole ring, followed by the introduction of the fluorine atom. The pyridine and thiophene rings are then incorporated through various coupling reactions. Common reagents used in these reactions include halogenated precursors, metal catalysts, and base or acid conditions to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of such compounds often involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, using continuous flow reactors for better control, and employing purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary from mild to harsh, depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]-2-(thiophen-2-yl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole derivatives: Compounds with similar benzothiazole rings.
Pyridine derivatives: Compounds containing pyridine rings.
Thiophene derivatives: Compounds with thiophene rings.
Uniqueness
N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]-2-(thiophen-2-yl)acetamide is unique due to the combination of these three heterocyclic rings in a single molecule. This structural complexity may confer unique chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-(6-fluoro-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)-2-thiophen-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN3OS2/c20-14-5-6-16-17(9-14)26-19(22-16)23(12-13-3-1-7-21-11-13)18(24)10-15-4-2-8-25-15/h1-9,11H,10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJYWVSUNFCNWNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CN(C2=NC3=C(S2)C=C(C=C3)F)C(=O)CC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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